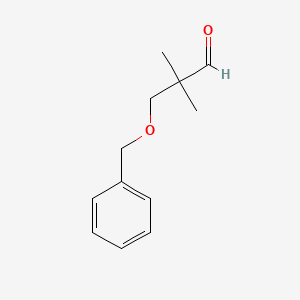

3-(benzyloxy)-2,2-dimethylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKRNECSGGPIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473095 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38216-93-2 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy 2,2 Dimethylpropanal

Preparative Routes from Diol Precursors

The most common and direct route to 3-(benzyloxy)-2,2-dimethylpropanal begins with the readily available and symmetrical 2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol. This pathway is characterized by two key transformations: selective monobenzylation and controlled oxidation.

Selective Monobenzylation of 2,2-Dimethylpropane-1,3-diol

The primary challenge in the initial step is to achieve selective monobenzylation of the symmetrical diol, avoiding the formation of the dibenzylated byproduct. Several methods have been developed to address this, primarily revolving around the Williamson ether synthesis and its variations.

One common approach involves the use of a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups, followed by reaction with benzyl (B1604629) bromide or benzyl chloride. The choice of solvent is crucial in this reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) often being employed to facilitate the formation of the alkoxide and subsequent nucleophilic substitution. masterorganicchemistry.comlumenlearning.com The reaction stoichiometry is carefully controlled to favor the mono-substituted product.

Phase-transfer catalysis (PTC) offers an alternative method for selective monobenzylation. This technique employs a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the aqueous-soluble diol and the organic-soluble benzyl halide. This method can offer advantages in terms of milder reaction conditions and easier work-up procedures.

Organotin reagents, such as dibutyltin oxide (Bu₂SnO), have also been utilized to achieve high regioselectivity in the benzylation of diols. arizona.eduorganic-chemistry.org The diol reacts with dibutyltin oxide to form a stannylene acetal (B89532), which then selectively reacts with benzyl bromide at one of the oxygen atoms. This method often provides excellent yields of the monobenzylated product. arizona.edu

| Method | Key Reagents | Typical Solvent | General Observations |

|---|---|---|---|

| Williamson Ether Synthesis | Sodium Hydride, Benzyl Bromide | DMF, THF | Requires careful control of stoichiometry to maximize mono-alkylation. |

| Phase-Transfer Catalysis | Quaternary Ammonium Salt, Benzyl Chloride, NaOH | Dichloromethane/Water | Offers milder conditions and can improve selectivity. |

| Organotin-Mediated | Dibutyltin Oxide, Benzyl Bromide | Toluene (B28343), Methanol | Provides high regioselectivity through the formation of a stannylene intermediate. arizona.eduorganic-chemistry.org |

Controlled Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to the Aldehyde

Once 3-(benzyloxy)-2,2-dimethylpropan-1-ol is obtained, the next critical step is its controlled oxidation to the corresponding aldehyde, this compound. It is imperative to employ mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Two of the most widely used and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine (B128534) (TEA). wikipedia.orguni-ruse.bg This method is highly efficient for the oxidation of primary alcohols to aldehydes and is known for its mild conditions and broad functional group tolerance. wikipedia.org However, a significant drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide. wikipedia.org

The Dess-Martin periodinane (DMP) oxidation offers a valuable alternative to the Swern oxidation. wikipedia.orgresearchgate.net This method employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent such as dichloromethane (DCM). wikipedia.org The reaction is typically carried out at room temperature and is known for its high yields, short reaction times, and neutral pH conditions, making it suitable for sensitive substrates. wikipedia.org A key advantage of the DMP oxidation is the avoidance of strong odors and toxic chromium-based reagents. wikipedia.org

| Oxidation Method | Key Reagents | Typical Reaction Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | High efficiency, mild conditions, broad functional group tolerance. wikipedia.org | Formation of malodorous dimethyl sulfide, requires cryogenic temperatures. wikipedia.org |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room Temperature | Mild, neutral conditions, high yields, short reaction times, no strong odors. wikipedia.org | Reagent can be expensive and is potentially explosive under certain conditions. |

Alternative Synthetic Pathways for the Aldehyde Moiety

While the oxidation of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is the most direct route, alternative pathways to construct the this compound scaffold can be envisioned. One such conceptual approach involves the functionalization of isobutyraldehyde. wikipedia.org For instance, a crossed aldol (B89426) condensation between isobutyraldehyde and formaldehyde can yield 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde). semanticscholar.orgresearchgate.net Subsequent benzylation of the hydroxyl group would, in principle, lead to the target aldehyde. However, the direct benzylation of the hydroxy aldehyde presents challenges due to the reactivity of the aldehyde group under typical benzylation conditions.

Another potential, though less direct, strategy could involve the hydroformylation of an appropriately substituted alkene. This would require the synthesis of a suitable precursor, such as 3-(benzyloxy)-2,2-dimethylprop-1-ene, which would then undergo hydroformylation to introduce the aldehyde functionality. This approach is generally more complex and less atom-economical than the diol-based route.

Optimization of Reaction Conditions and Yields

Influence of Solvents and Temperature on Reaction Efficiency

In the selective monobenzylation of 2,2-dimethylpropane-1,3-diol via the Williamson ether synthesis, the choice of solvent significantly impacts the reaction rate and selectivity. rsc.org Polar aprotic solvents such as DMF and DMSO are effective at solvating the sodium alkoxide intermediate, thereby enhancing its nucleophilicity. masterorganicchemistry.comlumenlearning.com The temperature of the reaction also plays a role; higher temperatures can increase the reaction rate but may also lead to an increase in the formation of the undesired dibenzylated product.

For the Swern oxidation, temperature control is paramount. The reaction is typically conducted at -78 °C to ensure the stability of the activated DMSO species and to prevent side reactions. uni-ruse.bg Allowing the reaction to warm prematurely can lead to the formation of byproducts and a decrease in the aldehyde yield. uni-ruse.bg In contrast, the Dess-Martin oxidation is less sensitive to temperature and is conveniently run at room temperature. wikipedia.org

Role of Catalysts and Reagents in Synthetic Procedures

In the context of selective monobenzylation, the choice of catalyst can dramatically influence the outcome. As mentioned, phase-transfer catalysts can improve the efficiency of the reaction between two immiscible phases. For organotin-mediated benzylations, the catalytic amount of dibutyltin oxide is a critical parameter that needs to be optimized to ensure both high conversion and selectivity. organic-chemistry.org

In the oxidation step, the choice between the Swern and Dess-Martin protocols often depends on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups in the molecule. For the Swern oxidation, the stoichiometry of oxalyl chloride, DMSO, and the base must be carefully controlled for optimal results. uni-ruse.bg For the Dess-Martin oxidation, while the reagent is generally used in stoichiometric amounts, the addition of a buffer like pyridine can be beneficial for acid-sensitive substrates. wikipedia.org

| Synthetic Step | Parameter | Influence on Reaction |

|---|---|---|

| Selective Monobenzylation | Solvent | Polar aprotic solvents (e.g., DMF, THF) enhance the rate of Williamson ether synthesis. masterorganicchemistry.comlumenlearning.com |

| Catalyst | Phase-transfer catalysts or organotin catalysts can significantly improve selectivity and yield. organic-chemistry.org | |

| Controlled Oxidation | Temperature | Crucial for Swern oxidation (typically -78 °C) to prevent side reactions. uni-ruse.bg Less critical for Dess-Martin oxidation (room temperature). wikipedia.org |

| Reagent Stoichiometry | Precise control of reagents in the Swern oxidation is necessary for high yields. uni-ruse.bg |

Strategies for Product Isolation and Purification

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. Common impurities in aldehyde syntheses include unreacted starting materials, the corresponding alcohol from over-reduction or hydrolysis, and the carboxylic acid formed by oxidation. A multi-step purification strategy is often employed, combining chemical and physical separation techniques.

One effective method for removing acidic impurities is to wash the crude product with a mild basic solution, such as aqueous sodium bicarbonate. This converts the carboxylic acid impurity into its water-soluble carboxylate salt, which can then be separated in an aqueous layer during extraction.

Liquid-liquid extraction is a fundamental technique for initial purification. The organic layer containing the desired aldehyde can be washed sequentially with water and brine to remove water-soluble impurities and salts. The use of a water-miscible solvent can enhance the contact between the aqueous washing solution and the aldehyde, improving the efficiency of impurity removal.

For more rigorous purification, column chromatography is a widely used technique. Due to the potential for aldehydes to decompose on acidic silica gel, it is sometimes advantageous to use a deactivated stationary phase, for instance, by adding a small amount of a non-nucleophilic base like triethylamine to the eluent. The choice of eluent is crucial for achieving good separation. A common approach for aldehydes is to use a non-polar solvent system, such as a mixture of hexane and ethyl acetate (B1210297), which allows the aldehyde to elute while more polar impurities like alcohols and acids remain on the column.

Distillation, particularly vacuum distillation, is another viable purification method, especially for thermally stable aldehydes. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition. Steam distillation can also be employed to separate the aldehyde from non-volatile impurities.

A classic chemical method for purifying aldehydes involves the formation of a bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a charged adduct that is soluble in the aqueous layer. This allows for the separation of the aldehyde from other organic components by extraction. The aldehyde can then be regenerated from the aqueous layer by treatment with a base, such as sodium bicarbonate. This method is particularly useful for separating aldehydes from ketones and other non-reactive carbonyl compounds.

The following table summarizes the common purification strategies for aldehydes like this compound:

| Purification Technique | Principle of Separation | Common Impurities Removed |

| Washing with NaHCO₃ | Acid-base reaction and extraction | Carboxylic acids |

| Liquid-Liquid Extraction | Differential solubility | Water-soluble impurities, salts |

| Column Chromatography | Adsorption and differential elution | Alcohols, carboxylic acids, other polar byproducts |

| Distillation (Vacuum/Steam) | Differences in boiling points | Non-volatile impurities, solvents |

| Bisulfite Adduct Formation | Reversible chemical reaction and extraction | Ketones, non-reactive organic compounds |

Stereoselective Synthesis of Enantiopure Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in various fields, including medicinal chemistry and materials science. For aldehydes related to this compound, stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer.

Preparation of (S)-2-(Benzyloxy)-3-hydroxypropanal and Related Chiral Derivatives

A key chiral analogue of the target compound is (S)-2-(benzyloxy)-3-hydroxypropanal. A common and effective strategy for the synthesis of such chiral building blocks is to start from a readily available, enantiomerically pure precursor, a concept known as chiral pool synthesis.

One of the most utilized chiral precursors for this purpose is (S)-glycidol. The synthesis of (S)-2-(benzyloxy)-3-hydroxypropanal from (S)-glycidol typically involves a two-step process:

Benzylation of the Hydroxyl Group: The primary hydroxyl group of (S)-glycidol is protected as a benzyl ether. This is commonly achieved through a Williamson ether synthesis, where (S)-glycidol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with benzyl bromide or benzyl chloride in an SN2 reaction to form the benzyl ether of glycidol. This reaction proceeds with the retention of the stereochemistry at the chiral center.

Oxidation to the Aldehyde: The resulting benzyl-protected glycidol is then carefully oxidized to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

The following table outlines the key steps in the synthesis of (S)-2-(benzyloxy)-3-hydroxypropanal from (S)-glycidol:

| Step | Reaction | Reagents | Key Transformation |

| 1 | Benzylation | (S)-Glycidol, Sodium Hydride (NaH), Benzyl Bromide (BnBr) | Formation of a benzyl ether at the primary hydroxyl group. |

| 2 | Oxidation | Benzyl-protected glycidol, Mild oxidizing agent | Conversion of the primary alcohol to an aldehyde. |

Methodologies for Stereochemical Control

Achieving a high degree of stereochemical control is the central challenge in the synthesis of enantiopure analogues. Several methodologies are employed to dictate the stereochemical outcome of a reaction.

Chiral Auxiliaries: One established method involves the temporary attachment of a chiral auxiliary to the substrate. This chiral auxiliary directs the stereochemical course of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. The auxiliary imparts a diastereomeric relationship to the possible transition states, leading to a preferential formation of one diastereomer over the other.

Asymmetric Catalysis: The use of chiral catalysts is a powerful and efficient approach for stereoselective synthesis. A small amount of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst, can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral aldehydes and their derivatives, various asymmetric catalytic methods have been developed, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer.

Substrate-Controlled Stereoselection: In some cases, the inherent chirality within the starting material can be used to direct the formation of new stereocenters. This is particularly relevant in chiral pool synthesis, where the stereochemistry of the starting material is transferred to the product. The steric and electronic properties of the chiral substrate can create a facial bias, leading to the preferential approach of a reagent from one direction.

The choice of methodology for stereochemical control depends on several factors, including the specific target molecule, the availability of starting materials, and the desired level of enantiomeric excess.

The table below summarizes the main methodologies for stereochemical control in the synthesis of enantiopure aldehydes and their derivatives:

| Methodology | Principle | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to induce diastereoselectivity. | Stoichiometric use of the auxiliary; requires attachment and removal steps. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. | High efficiency and atom economy; catalyst can be recycled. |

| Substrate-Controlled Stereoselection | The existing chirality in the starting material directs the formation of new stereocenters. | Relies on the inherent stereochemistry of the substrate; common in chiral pool synthesis. |

Chemical Transformations and Reactivity of 3 Benzyloxy 2,2 Dimethylpropanal

Reactions of the Aldehyde Functionality

The aldehyde moiety is the most reactive site in 3-(benzyloxy)-2,2-dimethylpropanal, participating in a range of chemical transformations typical of aldehydes, but often requiring specific catalytic systems to overcome the steric bulk of the neopentyl-like structure.

The aldehyde group of this compound can be chemoselectively reduced to the corresponding primary alcohol, 3-(benzyloxy)-2,2-dimethylpropan-1-ol. This transformation is a fundamental reaction in organic synthesis. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, selectively reducing the aldehyde in the presence of the benzyl (B1604629) ether, which is stable under these conditions. evitachem.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation to yield the alcohol.

The general transformation is as follows:

Starting Material: this compound

Reagent: Sodium Borohydride (NaBH₄)

Product: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This reduction is a key step in synthetic pathways where the aldehyde serves as a precursor to an alcohol functionality, which can then be used in further synthetic elaborations.

Asymmetric allylation of the sterically hindered aldehyde group in this compound provides a route to chiral homoallylic alcohols, which are valuable building blocks in the synthesis of complex molecules. Due to the steric hindrance, specialized catalytic systems are often required to achieve high yields and enantioselectivities.

The iridium-catalyzed enantioselective allylation of aldehydes from the aldehyde oxidation level has been shown to be an effective method for substrates like this compound. nih.gov In a study by Krische and co-workers, a transfer hydrogenative coupling of allyl acetate (B1210297) with various aldehydes was performed. nih.gov Using an iridium catalyst, this compound was successfully converted to the corresponding chiral homoallylic alcohol. nih.govrsc.org

The reaction proceeds with good yield and excellent enantioselectivity, demonstrating the utility of this catalytic system for sterically demanding substrates. nih.gov

Table 1: Iridium-Catalyzed Allylation of this compound

| Aldehyde | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| This compound | Ir-catalyst, Isopropanol (hydrogen donor) | (S)-1-(Benzyloxy)-4,4-dimethylhex-5-en-3-ol | 68 | 88 |

Data sourced from Krische et al. nih.gov

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) and phosphoramides, have emerged as powerful catalysts for the enantioselective allylboration of aldehydes. rsc.orgnih.govnih.govnortheastern.edu However, traditional CPA catalysts often struggle with sterically hindered aldehydes like this compound, resulting in low conversions and enantioselectivities. rsc.org

To address this challenge, chiral phosphoramides have been employed as catalysts. These catalysts can engage in multiple hydrogen bonding interactions with both the aldehyde and the allylboronic acid pinacol (B44631) ester. rsc.orgrsc.org This network of weak interactions, including S=O⋯H–C and C–F⋯H–C hydrogen bonds, is crucial for stabilizing the transition state and achieving high enantioselectivity in the allylboration of sterically hindered substrates. rsc.orgrsc.org Research has shown that using a specific phosphoramide (B1221513) catalyst, the allylboration of this compound proceeds effectively to generate the desired homoallylic alcohol with good enantioselectivity. rsc.org

Table 2: Chiral Phosphoramide-Catalyzed Allylboration of this compound

| Aldehyde | Catalyst | Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| This compound | Chiral Phosphoramide | Allylboronic acid pinacol ester | 76 | 82 |

Representative data based on findings for sterically hindered aldehydes. rsc.org

The development of stereoselective allylation reactions for sterically hindered aldehydes remains an area of active research. While methods like iridium-catalyzed allylation and chiral Brønsted acid-catalyzed allylboration have shown success, their substrate scope can have limitations.

For the iridium-catalyzed transfer hydrogenative allylation, the initial report demonstrated that this compound is a suitable substrate, but a comprehensive investigation of the substrate scope for this specific methodology was not detailed. nih.govrsc.org For β-heteroatom substituted aldehydes, it was noted that elimination of the heteroatom could be a competing side reaction, although this was less of an issue for the neopentyl structure of this compound. nih.gov

In the case of chiral Brønsted acid-catalyzed allylboration, the challenge lies in the catalyst's ability to effectively bind and activate sterically crowded aldehydes. Traditional chiral phosphoric acids are often ineffective for these substrates. rsc.org The development of catalysts that rely on multiple, weak hydrogen-bonding interactions has expanded the scope to include hindered aldehydes, demonstrating that a tailored catalyst design is essential for overcoming the limitations imposed by sterically demanding substrates. rsc.orgrsc.org

The aldol (B89426) reaction is a cornerstone of C-C bond formation, typically involving the reaction of an enolate with a carbonyl compound. This compound, like its analogue pivaldehyde (2,2-dimethylpropanal), lacks α-hydrogens. chegg.comchegg.com Consequently, it cannot form an enolate and act as the nucleophilic partner in an aldol reaction.

However, it can act as an excellent electrophilic partner in directed or crossed-aldol reactions. When reacted with an enolizable aldehyde or ketone in the presence of a base (like sodium hydroxide) or an acid, this compound can accept the nucleophilic attack from the enolate to form a β-hydroxy carbonyl compound.

For example, in a reaction with a ketone such as acetone (B3395972) under basic conditions, the enolate of acetone would attack the carbonyl carbon of this compound. The initial product would be a β-hydroxy ketone. Due to the high steric hindrance around the newly formed alcohol, subsequent dehydration (aldol condensation) to form an α,β-unsaturated ketone might be less favorable compared to less hindered systems. No specific studies on rearrangements associated with aldol adducts of this compound have been prominently reported in the literature surveyed. The primary product is the aldol addition product.

Aldol Reactions and Associated Rearrangements

Investigation of Proline-Catalyzed Aldol Reactions

The proline-catalyzed direct asymmetric aldol reaction represents a powerful tool in organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net The reaction typically involves the formation of an enamine intermediate from a ketone or aldehyde and proline, which then reacts with an electrophilic aldehyde. wikipedia.orgpsiberg.com Pioneering work in the 1970s and a resurgence in 2000 established L-proline as an effective organocatalyst for both intramolecular and intermolecular asymmetric aldol reactions. pearson.com

However, the application of this methodology to sterically hindered tertiary aldehydes like This compound is not straightforward. Reports from synthetic practice indicate that attempted direct crossed aldol reactions between This compound and propanal using proline as the catalyst were unsuccessful. Current time information in Bangalore, IN. The significant steric bulk imposed by the two methyl groups alpha to the carbonyl likely hinders the approach of the proline-derived enamine, impeding the key carbon-carbon bond-forming step.

Observed Wagner-Meerwein Rearrangement and Mechanistic Implications

In attempts to utilize This compound in aldol reactions, particularly those employing Lewis acids like boron triflate (in Evans oxazolidinone protocols) or titanium tetrachloride (with Oppolzer's sultam), a competing reaction pathway emerges: the Wagner-Meerwein rearrangement. Current time information in Bangalore, IN. This type of reaction is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center to yield a more stable carbocation. organic-chemistry.orgpurechemistry.org

In the context of Lewis acid-promoted aldol reactions with This compound , the Lewis acid can coordinate to the aldehyde oxygen, making the carbonyl carbon more electrophilic. However, under these conditions, a 1,2-migration of one of the methyl groups can occur, leading to a more stable tertiary carbocation. Current time information in Bangalore, IN. This rearrangement is a classic example of how reaction conditions intended to facilitate one transformation can instead enable an alternative, undesired pathway, especially when the primary pathway is sterically disfavored. Current time information in Bangalore, IN. The formation of a complex mixture of products, as observed in the nuclear magnetic resonance (NMR) spectrum of the reaction, is a common outcome of such rearrangement processes. Current time information in Bangalore, IN.

Strategies for Mitigating Undesired Rearrangements in Aldol Chemistry

The propensity of substrates like This compound to undergo rearrangement under Lewis acidic conditions necessitates the development of strategies to mitigate these undesired pathways. One key approach is the careful control of the stoichiometry of the reagents. For instance, in boron-mediated aldol reactions, the use of excess boron triflate can promote rearrangement side reactions. Current time information in Bangalore, IN.

To counter this, a common strategy is to ensure the base, such as triethylamine (B128534) or diisopropylethylamine, is in slight excess relative to the Lewis acid. Current time information in Bangalore, IN. This helps to quench any excess Lewis acid and minimize the lifetime of cationic intermediates that are precursors to the Wagner-Meerwein rearrangement. Additionally, lowering the reaction temperature can often suppress rearrangement pathways by favoring the desired, lower-activation-energy aldol addition pathway over the rearrangement. The choice of a less aggressive Lewis acid can also be beneficial.

Knoevenagel Condensations and Adduct Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malonic acid or its esters) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine.

Palladium-Catalyzed C(sp³)–H Arylation of Tertiary Aldehydes

A significant advancement in the functionalization of tertiary aldehydes is the palladium-catalyzed C(sp³)–H arylation. This method allows for the direct coupling of the β-C(sp³)–H bond of a tertiary aldehyde with an aryl halide. The reaction is facilitated by the use of a transient directing group, typically a primary amino acid, in conjunction with a 2-pyridone ligand.

This strategy is highly applicable to This compound . The aldehyde reacts with an amino acid to form a transient imine, which then directs a palladium catalyst to activate a β-C-H bond of one of the methyl groups. This enables the formation of a new carbon-carbon bond with an aryl group. The reaction demonstrates good functional group tolerance and provides a powerful method for the late-stage functionalization of complex aldehydes.

Table 1: Palladium-Catalyzed β-C(sp³)–H Arylation of Tertiary Aldehydes This table presents representative examples of the arylation reaction applicable to tertiary aldehydes like this compound, based on published studies.

| Aldehyde Substrate | Aryl Iodide | Catalyst/Ligand System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pivalaldehyde | Methyl 4-iodobenzoate | Pd(OAc)₂ / TDG1 / L1 | Methyl 4-(2,2-dimethyl-3-oxopropyl)benzoate | 87 | |

| 3,3-Dimethylbutanal | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / TDG1 / L1 | 1-(3,3-Dimethyl-4-oxobutyl)-4-methoxybenzene | 75 | |

| Cyclohexanecarbaldehyde | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / TDG1 / L1 | 1-(2-Formylcyclohexyl)-4-nitrobenzene | 65 |

TDG1: L-phenylglycine; L1: 3-nitro-5-(trifluoromethyl)pyridin-2-ol

Reactivity of the Benzyloxy Ether Group

The benzyloxy group in This compound serves as a robust protecting group for the primary alcohol functionality from which the compound is derived. Its removal is a key strategic consideration in multi-step syntheses.

Orthogonal Deprotection Strategies

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. The benzyl ether is versatile in this regard, as it can be cleaved under conditions that leave many other protecting groups intact.

One of the most common methods for benzyl ether cleavage is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This method is mild and highly efficient but is incompatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, and some nitrogen-containing groups.

Alternatively, benzyl ethers can be removed oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring, though it can also work for standard benzyl ethers. Ozone offers another mild oxidative deprotection method, converting the benzyl ether into a benzoic ester, which can be easily hydrolyzed. These oxidative methods are orthogonal to groups sensitive to reduction, such as azides.

Table 2: Orthogonal Deprotection Strategies for Benzyl Ethers

| Deprotection Method | Reagents | Conditions | Compatible With | Incompatible With | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | RT, atmospheric or high pressure | Esters, acetals, silyl (B83357) ethers | Alkenes, alkynes, nitro groups, some azides | |

| Oxidative Cleavage | DDQ | Anhydrous CH₂Cl₂ | Silyl ethers, alkenes, azides | Electron-rich aromatic rings | |

| Ozonolysis | 1. O₃, CH₂Cl₂ 2. NaOMe | -78 °C to RT | Glycosidic bonds, acetals | Alkenes, alkynes | |

| Dissolving Metal Reduction | Na, NH₃ (l) | -78 °C | Alkynes (reduced to trans-alkenes) | Ketones, esters |

Potential for Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can theoretically occur at the benzylic carbon or the carbon alpha to the oxygen of the ether. However, the most significant and widely applicable nucleophilic substitution is the cleavage of the benzyl ether to yield 3-hydroxy-2,2-dimethylpropanal. This transformation is a common deprotection strategy in organic synthesis.

The cleavage of benzyl ethers can be achieved under various conditions, with catalytic hydrogenolysis being one of the most prevalent methods. researchgate.net This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen gas. researchgate.net The process is a hydrogenolysis reaction that results in the formation of the corresponding alcohol and toluene (B28343). researchgate.net

Table 1: Common Methods for Benzyl Ether Cleavage

| Method | Reagents and Conditions | Products | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Hydroxy-2,2-dimethylpropanal, Toluene | Mild conditions, high yield, but may affect other reducible functional groups. researchgate.net |

| Catalytic Transfer Hydrogenolysis | Pd/C, Hydrogen Donor (e.g., 2-propanol, formic acid) | 3-Hydroxy-2,2-dimethylpropanal, Toluene, Acetone (from 2-propanol) | Avoids the need for high-pressure hydrogen gas and can offer selectivity. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | 3-Hydroxy-2,2-dimethylpropanal, Benzyl bromide (with HBr) | Harsher conditions that may not be suitable for acid-sensitive substrates. |

Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as 2-propanol or formic acid, transfers hydrogen to the substrate in the presence of a catalyst like Pd/C. This technique is often considered safer and can sometimes provide better selectivity. For instance, 2-propanol has been demonstrated as an effective hydrogen donor for the smooth cleavage of benzyl ethers in the presence of palladium on carbon.

Acid-catalyzed cleavage is another route, though it generally requires harsher conditions. Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or protic acids such as hydrogen bromide (HBr) can effect the cleavage of benzyl ethers. However, the reactivity of the aldehyde group under strong acidic conditions needs to be considered, as it may lead to undesired side reactions.

Transformations Involving the Dimethyl-Substituted Quaternary Carbon Center

The 2,2-dimethylpropyl group, also known as a neopentyl group, presents significant steric hindrance around the quaternary carbon center. This steric bulk has a profound impact on the reactivity at this position and adjacent atoms.

Nucleophilic substitution reactions, particularly those following an S(_N)2 mechanism, are significantly retarded at the neopentyl carbon. The bulky methyl groups impede the backside attack required for this type of reaction. Consequently, transformations that would necessitate a direct substitution at the quaternary carbon of this compound are highly unlikely to occur under standard conditions.

While direct transformations at the quaternary carbon are disfavored, the steric hindrance it provides can influence the reactivity of the adjacent aldehyde group. The bulky nature of the neopentyl substituent can sterically shield the aldehyde, potentially affecting the approach of nucleophiles. However, the aldehyde group itself remains a reactive site for various transformations such as reduction to an alcohol or oxidation to a carboxylic acid, provided that the chosen reagents can overcome the steric hindrance. Rearrangement reactions involving the neopentyl group are also a possibility under certain conditions, typically those that proceed through a carbocation intermediate. However, such reactions are not common for this specific compound under typical synthetic transformations.

Applications in Advanced Organic Synthesis and Chiral Chemistry

Utilization as a Versatile Chiral Building Block in Complex Molecule Construction

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in drug discovery and development. scribd.comnih.govnih.gov Aldehydes, in particular, are powerful synthons due to their reactivity and ability to participate in a wide array of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks. sciencedaily.comeurekalert.org

While 3-(benzyloxy)-2,2-dimethylpropanal possesses the key structural attributes of a valuable building block—a reactive aldehyde group and a protected hydroxyl function—its application as a versatile chiral synthon across a broad range of complex molecules is not extensively documented in publicly available scientific literature. Its most prominent and well-documented role is in the highly specific synthesis of the pharmaceutical agent Tezacaftor, where it serves as a critical intermediate. Beyond this specific application, its use in the total synthesis of other natural products or complex pharmaceuticals is not widely reported.

Precursor in the Synthesis of Pharmaceutical and Natural Product Intermediates

The utility of this compound is most evident in its role as a precursor in multi-step syntheses of pharmaceutical intermediates. Its structure allows for the introduction of specific functionalities and stereocenters, which are essential for the biological activity of the final drug substance.

Leishmaniasis is a parasitic disease requiring the development of novel and effective therapeutic agents. nih.gov The synthesis of such compounds often involves complex organic molecules designed to target the parasite. nih.gov However, a comprehensive review of scientific literature and patent databases does not show specific examples of this compound being utilized as a direct precursor or key intermediate in the synthesis of antileishmanial compounds.

Factor XIa inhibitors are a class of anticoagulant agents targeted for the prevention and treatment of thromboembolic diseases. The development of these inhibitors involves the synthesis of complex molecules that can selectively bind to the Factor XIa enzyme. A review of the relevant chemical and patent literature did not yield specific synthetic routes for Factor XIa inhibitors that employ this compound as a starting material or intermediate.

Renin inhibitors are antihypertensive agents that act by blocking the renin-angiotensin-aldosterone system. Early research in this area focused on peptide and peptidomimetic compounds designed to mimic the natural substrate of renin. nih.gov Despite the need for complex chiral molecules in this field, the use of this compound in the preparation of renin inhibitory peptides or their non-peptidic successors is not documented in the available literature.

Taxol (Paclitaxel) and its derivatives are important anticancer agents whose complex structures have been the subject of extensive synthetic research. nih.gov The synthesis often involves the coupling of a complex core (baccatin III) with a chiral side chain. orientjchem.org While various chiral aldehydes and building blocks are used in different synthetic strategies for Taxol and its analogues, there is no specific mention in the scientific literature of this compound being used for this purpose.

The most significant application of this compound is its role as a key intermediate in the synthesis of Tezacaftor (VX-661), a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govmedkoo.com In the manufacturing process, this aldehyde is a crucial precursor for forming a larger intermediate, (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene.

The synthesis begins with the mono-benzylation of 2,2-dimethylpropane-1,3-diol to produce 3-(benzyloxy)-2,2-dimethylpropan-1-ol. This alcohol is then oxidized to the target aldehyde, this compound. google.com Common oxidation methods for this step include Swern oxidation or the use of Dess-Martin periodinane. google.com

The aldehyde is then converted into the terminal alkyne intermediate. This transformation is a critical step in building the side chain required for the final indole structure of Tezacaftor. google.comnewdrugapprovals.org A patented process describes reacting this compound with a suitable agent to first form a dihalo-olefin, such as (((4,4-dibromo-2,2-dimethylbut-3-en-1-yl)oxy)methyl)benzene, which is then converted to the desired alkyne intermediate, (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene. google.com This alkyne is subsequently used in Sonogashira coupling and cyclization reactions to construct the core of the Tezacaftor molecule. newdrugapprovals.org

Table 1: Synthesis of Tezacaftor Intermediate from this compound

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,2-dimethylpropane-1,3-diol | (bromomethyl)benzene, Base (e.g., NaH) | 3-(benzyloxy)-2,2-dimethylpropan-1-ol | - |

| 2 | 3-(benzyloxy)-2,2-dimethylpropan-1-ol | Oxidizing agent (e.g., Swern Oxidation reagents: oxalyl chloride, DMSO, triethylamine) | This compound | 75% google.com |

| 3 | This compound | Suitable agent (to form dihalo-olefin) | (((4,4-dihalo-2,2-dimethylbut-3-en-1-yl)oxy)methyl)benzene | - |

| 4 | (((4,4-dihalo-2,2-dimethylbut-3-en-1-yl)oxy)methyl)benzene | Suitable agent (e.g., Na2S·9H2O) | (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene | 65% google.com |

Data sourced from patent literature describing the synthesis process. google.com

Applications of this compound in Advanced Organic Synthesis and Chiral Chemistry Remain Undocumented in Publicly Available Scientific Literature

Despite extensive searches of chemical databases and scientific literature, there is a notable lack of specific, detailed information regarding the application of the chemical compound this compound in the fields of advanced organic synthesis and chiral chemistry. While the structural features of this aldehyde, which include a bulky tert-butyl group adjacent to the aldehyde functionality and a benzyloxy protecting group, suggest potential for stereoselective reactions, there are no readily available research articles or patents that specifically describe its use in asymmetric synthesis methodologies or as a key intermediate in the production of fine chemicals.

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries, reagents, and catalysts to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. Chiral aldehydes are valuable precursors in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, where they can induce diastereoselectivity. However, the scientific record does not appear to contain specific examples or detailed studies outlining the utility of this compound in this capacity.

Similarly, the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and at high prices for specialized applications such as pharmaceuticals, agrochemicals, and fragrances, often involves multi-step synthetic sequences. While aldehydes with unique substitution patterns are often sought after as building blocks in these syntheses, the role of this compound as a starting material or key intermediate for the production of specific fine chemicals is not documented in the available literature.

The absence of such information prevents a detailed discussion on its contributions to asymmetric synthesis methodologies or its role in the production of fine chemicals. It is possible that the compound is used in proprietary industrial processes that are not publicly disclosed, or that its potential in these areas has not yet been explored or reported by the academic or industrial research communities.

Mechanistic Investigations and Reaction Pathways

Understanding Reactivity Through Functional Group Interactions (Aldehyde, Ether, Alkyl)

The reactivity of 3-(benzyloxy)-2,2-dimethylpropanal is a composite of the chemical properties inherent to its aldehyde, ether, and neopentyl-like alkyl structure.

The aldehyde group is the primary site of reactivity, susceptible to nucleophilic attack and oxidation. The presence of two sterically demanding methyl groups on the α-carbon influences the accessibility of the aldehyde carbonyl, potentially hindering reactions that require significant space around this functional group. However, this steric bulk can also be exploited to achieve high levels of stereoselectivity in certain transformations. The aldehyde can be activated through various catalytic methods, including enamine and iminium ion formation in organocatalysis, which lowers the energy of the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO), respectively, rendering the molecule more susceptible to a range of chemical reactions. illinois.edu

The benzyloxy group , an ether linkage, is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions or through hydrogenolysis. The benzyl (B1604629) group itself can influence the reactivity of the molecule through steric and electronic effects. The ether oxygen possesses lone pairs of electrons that can participate in chelation with metal catalysts, thereby influencing the stereochemical outcome of reactions at the nearby aldehyde.

The 2,2-dimethylpropyl (neopentyl) group is a bulky alkyl fragment that imparts significant steric hindrance. This steric crowding around the α-carbon makes SN2-type reactions at this position highly unfavorable. However, the neopentyl group can play a crucial role in directing the stereoselectivity of reactions by restricting the possible transition states.

Detailed Mechanistic Elucidation of Catalytic Enantioselective Transformations

The development of catalytic enantioselective transformations of aldehydes has been a major focus in organic synthesis. For a substrate like this compound, several catalytic strategies can be envisioned to achieve high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. illinois.edu In the case of this compound, a chiral secondary amine catalyst, such as a derivative of proline or an imidazolidinone, can condense with the aldehyde to form a chiral enamine intermediate. This enamine can then react with various electrophiles. For instance, in an α-alkylation reaction, the enamine would attack an alkyl halide. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which effectively shields one face of the enamine, directing the incoming electrophile to the opposite face.

A proposed catalytic cycle for an organocatalytic α-alkylation is as follows:

Condensation of the chiral amine catalyst with this compound to form a chiral enamine.

Nucleophilic attack of the enamine on an electrophile.

Hydrolysis of the resulting iminium ion to release the α-functionalized aldehyde product and regenerate the chiral catalyst.

Photoredox catalysis , often merged with organocatalysis, provides another avenue for the enantioselective functionalization of aldehydes. nih.govnih.gov In a synergistic approach, a photoredox catalyst, such as a ruthenium or iridium complex, can generate a radical species from a suitable precursor. This radical can then be intercepted by the chiral enamine formed from this compound and a chiral amine catalyst. The subsequent radical-radical coupling or radical addition followed by reduction and hydrolysis affords the desired product with high enantioselectivity. nih.govnih.gov

| Catalytic System | Transformation | Typical Electrophile/Reagent | Key Intermediate | Reported Enantioselectivity (for analogous systems) |

| Chiral Secondary Amine (e.g., Proline derivative) | α-Alkylation | Alkyl Halide | Chiral Enamine | 90-99% ee |

| Chiral Secondary Amine / Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | α-Alkylation | α-Bromoacetonitrile | Chiral Enamine / Radical Cation | 95% ee nih.gov |

| Chiral Primary Amine-Amide | α-Hydroxylation | N-Fluorobenzenesulfonimide (NFSI) | Chiral Enamine | up to 99% ee |

In-depth Analysis of Rearrangement Pathways During Chemical Transformations

While direct functionalization of this compound is a primary focus, the potential for molecular rearrangements under certain reaction conditions must be considered, particularly those involving the benzyloxy group.

One such potential rearrangement is the illinois.edumdpi.com-Wittig rearrangement . This type of rearrangement is known to occur in benzylic ethers upon treatment with a strong base, such as an organolithium reagent. mdpi.com In the context of this compound, deprotonation of the benzylic methylene (B1212753) group by a strong base would generate a carbanion. This carbanion could then undergo a illinois.edumdpi.com-sigmatropic rearrangement, where the alkyl group attached to the ether oxygen migrates to the benzylic carbon, resulting in the formation of a new carbon-carbon bond and an alkoxide. Subsequent workup would yield a secondary alcohol.

The competition between the Wittig rearrangement and other base-mediated reactions, such as addition to the aldehyde, would depend on factors like the nature of the base, the solvent, and the temperature. For instance, the use of Schlosser's base (a mixture of butyllithium (B86547) and potassium tert-butoxide) has been shown to favor Wittig rearrangements in some systems. mdpi.com

Another conceivable rearrangement pathway, particularly under acidic conditions that could lead to carbocation formation, is a Wagner-Meerwein rearrangement . msu.edu If the benzyloxy group were to be cleaved to form a primary carbocation at the methylene group, a 1,2-hydride or 1,2-methyl shift from the adjacent quaternary center could occur to generate a more stable tertiary carbocation. This would lead to a skeletal reorganization of the molecule. However, the formation of a primary carbocation is generally disfavored.

| Rearrangement Type | Initiating Conditions | Key Intermediate | Potential Product Structure |

| illinois.edumdpi.com-Wittig Rearrangement | Strong Base (e.g., n-BuLi) | Benzylic Carbanion | 1-Phenyl-2,2-dimethyl-1,3-propanediol derivative |

| Wagner-Meerwein Rearrangement | Strong Acid (hypothetical) | Carbocation | Rearranged alcohol or alkene |

It is important to note that while these rearrangement pathways are mechanistically plausible based on the reactivity of related compounds, specific experimental studies on this compound would be required for definitive confirmation and detailed mechanistic elucidation.

Analytical Techniques in the Study of 3 Benzyloxy 2,2 Dimethylpropanal

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the structural verification of 3-(benzyloxy)-2,2-dimethylpropanal. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise insight into the atomic connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals that correspond to each type of proton in the molecule. The aldehyde proton (-CHO) would appear as a singlet at approximately 9.5 ppm. The aromatic protons of the benzyl (B1604629) group typically resonate in the 7.2-7.4 ppm region. The benzylic methylene (B1212753) protons (-OCH₂Ph) would produce a singlet around 4.5 ppm, while the methylene protons adjacent to the ether oxygen on the propanal backbone (-CH₂O-) would appear as a singlet near 3.3 ppm. The six protons of the two methyl groups are equivalent and would yield a sharp singlet at around 1.1 ppm.

¹³C NMR: The carbon NMR spectrum complements the proton data. The most downfield signal corresponds to the aldehyde carbonyl carbon, expected around 204 ppm. The aromatic carbons of the benzyl group would be observed between 127 and 138 ppm. The benzylic carbon and the other methylene carbon attached to oxygen are expected around 73 ppm and 78 ppm, respectively. The quaternary carbon and the methyl carbons would appear in the aliphatic region, around 45 ppm and 22 ppm, respectively.

Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretching vibration of the aldehyde, which typically appears in the region of 1720-1740 cm⁻¹. Other significant peaks include the C-O-C stretching of the ether linkage around 1100 cm⁻¹ and the C-H stretches of the aromatic and aliphatic groups.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~9.5 ppm (singlet) |

| Aromatic (C₆H₅-) | ~7.3 ppm (multiplet) | |

| Benzylic (-OCH₂Ph) | ~4.5 ppm (singlet) | |

| Methylene (-CH₂O-) | ~3.3 ppm (singlet) | |

| Methyl (-C(CH₃)₂) | ~1.1 ppm (singlet) | |

| ¹³C NMR | Carbonyl (C=O) | ~204 ppm |

| Aromatic (C₆H₅-) | 127-138 ppm | |

| Methylene (-CH₂O-) | ~78 ppm | |

| Benzylic (-OCH₂Ph) | ~73 ppm | |

| Quaternary (-C(CH₃)₂) | ~45 ppm | |

| Methyl (-C(CH₃)₂) | ~22 ppm | |

| IR | Aldehyde C=O Stretch | 1720-1740 cm⁻¹ |

| Ether C-O Stretch | ~1100 cm⁻¹ |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Chromatography, GC, HPLC)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Flash Chromatography: This is the primary technique for purifying the compound on a preparative scale. orgsyn.org The crude product is typically loaded onto a silica gel column. biorxiv.org Elution is carried out using a non-polar solvent system, with polarity gradually increasing. A common mobile phase would be a mixture of ethyl acetate (B1210297) and hexanes, starting with a low concentration of the more polar ethyl acetate. unimi.itrsc.org The separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product. unimi.it

Gas Chromatography (GC): Given its expected volatility, GC is a suitable method for assessing the purity of this compound. The sample is vaporized and passed through a capillary column. The retention time is a characteristic of the compound under specific conditions (e.g., column type, temperature program), and the peak area in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination, particularly if the compound were to have low volatility or thermal instability. A normal-phase or reverse-phase column can be used. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water), and the purity is determined by the area of the product peak relative to any impurity peaks.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexanes Gradient | Isolation and Purification |

| Gas Chromatography (GC) | e.g., Polysiloxane | Helium (Carrier Gas) | Purity Assessment |

| HPLC (Reverse-Phase) | C18 Silica | Acetonitrile / Water | Purity Assessment |

Determination of Enantiomeric Excess in Chiral Transformations

The compound this compound is achiral and therefore does not have enantiomers. However, it is a common precursor in asymmetric synthesis, where it is transformed into a chiral product. For example, the enantioselective reduction of the aldehyde group leads to the formation of the chiral alcohol, (R)- or (S)-3-(benzyloxy)-2,2-dimethylpropan-1-ol. Determining the enantiomeric excess (ee) of this product is critical to evaluating the success of the chiral transformation.

The most common method for this determination is Chiral High-Performance Liquid Chromatography (HPLC) . nih.govresearchgate.net The racemic or enantiomerically enriched alcohol mixture is passed through an HPLC column containing a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. researchgate.net The two enantiomers interact differently with the CSP, leading to different retention times. sigmaaldrich.com By integrating the areas of the two separated peaks in the chromatogram, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated.

An alternative method involves NMR Spectroscopy with Chiral Derivatizing Agents . The chiral alcohol product is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, non-overlapping signals for each diastereomer allows for the calculation of their ratio, which corresponds to the enantiomeric ratio of the original alcohol.

Application of X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. researchgate.net Since this compound is a liquid or oil, it cannot be analyzed directly by single-crystal X-ray diffraction. However, this technique is invaluable for determining the absolute stereochemistry of solid, crystalline derivatives prepared from it.

Following a successful chiral transformation (as described in section 7.3) that yields an enantiomerically pure chiral product like 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a suitable crystalline derivative must be prepared. This is often achieved by reacting the alcohol with a chiral carboxylic acid containing a heavy atom (e.g., bromine or chlorine), forming a diastereomeric ester. If this ester can be grown into a high-quality single crystal, X-ray diffraction analysis can be performed. The diffraction pattern of the crystal allows for the precise determination of the spatial arrangement of every atom in the molecule, thereby unambiguously establishing the absolute configuration (R or S) of the stereocenter.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Strategies

The future of chemical synthesis for compounds like 3-(benzyloxy)-2,2-dimethylpropanal is increasingly geared towards sustainability and efficiency. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on developing novel and more sustainable strategies that align with the principles of green chemistry. personalcaremagazine.comsigmaaldrich.combynez.com

A key area of development will be the exploration of bio-based feedstocks and renewable resources as starting materials. perfumerflavorist.com This approach aims to reduce the reliance on petrochemicals and minimize the environmental footprint of the synthesis. bynez.com For instance, research could investigate the conversion of biomass-derived platform molecules into key intermediates for the synthesis of this compound.

Furthermore, the development of atom-economical reactions will be paramount. sigmaaldrich.com This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. The fragrance industry, a likely consumer of this aldehyde, is progressively adopting such green chemistry principles. bynez.comperfumerflavorist.com

Future synthetic strategies are also likely to focus on process intensification, such as the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the future development of synthetic methods for this compound and its derivatives will heavily rely on the discovery and implementation of novel catalytic systems. A major focus will be on enhancing both reactivity and selectivity, particularly enantioselectivity for the synthesis of chiral derivatives.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. acs.org Chiral amines, amino acids, and their derivatives can be employed to catalyze a variety of transformations on aldehydes, including α-functionalization reactions. acs.orgorganic-chemistry.org Future research will likely explore the use of bespoke organocatalysts to achieve high enantioselectivity in reactions involving this compound, leading to the synthesis of single-enantiomer products with potentially unique properties. acs.org

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, offers significant advantages in terms of sustainability and selectivity. rsc.orgnih.govnih.gov Enzymes can operate under mild reaction conditions (ambient temperature and pressure) and often exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi.com Future research could focus on identifying or engineering enzymes, such as alcohol dehydrogenases or ene-reductases, for the stereoselective synthesis of chiral alcohols derived from this compound or for the direct enantioselective synthesis of the aldehyde itself. rsc.orgmdpi.com The use of biocatalysis aligns well with the growing demand for "natural" and sustainably produced ingredients in the fragrance and flavor industries. personalcaremagazine.com

The development of novel metal-based catalysts will also continue to be an important area of research. This includes the design of catalysts that are more efficient, robust, and recyclable, minimizing metal contamination in the final product.

Expansion of Substrate Scope and Reaction Diversity

While this compound itself has potential applications, its true value may lie in its use as a versatile building block for the synthesis of a wider range of molecules. Future research will aim to expand the substrate scope and reaction diversity of this aldehyde, unlocking new chemical space and potential applications.

One key area of exploration will be the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. For example, organocatalytic methods could be developed for the asymmetric α-alkylation, α-amination, or α-oxidation of this compound, providing access to a variety of chiral derivatives. acs.orgorganic-chemistry.orgnih.gov The development of diastereoselective reactions to create multiple stereocenters with high control will also be a significant focus. nih.gov

Furthermore, the aldehyde functionality of this compound can be transformed into a wide array of other functional groups. Research into novel reduction, oxidation, and olefination reactions will provide access to the corresponding alcohols, carboxylic acids, and alkenes, each with its own potential applications. The development of tandem or cascade reactions, where multiple transformations occur in a single pot, will also be a key strategy for increasing synthetic efficiency.

Advanced Mechanistic Investigations for Deeper Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will employ advanced analytical and computational techniques to gain deeper insights into the complex reactions involving this compound.

In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. Isotope labeling studies can also provide valuable information about bond-forming and bond-breaking steps.

Computational chemistry, including density functional theory (DFT) calculations, will play an increasingly important role in understanding reaction mechanisms at the molecular level. These studies can be used to model transition states, calculate activation energies, and predict the stereochemical outcome of reactions, providing a powerful tool for catalyst design and optimization. For instance, understanding the intricacies of enamine and iminium ion catalysis in organocatalytic reactions will be crucial for developing more efficient and selective processes. acs.org

Emerging Applications in Interdisciplinary Fields of Chemical Research

While the primary application of similar phenyl propanaldehydes is in the fragrance industry, future research is expected to uncover emerging applications for this compound and its derivatives in a variety of interdisciplinary fields. industrialchemicals.gov.auscbt.com

The synthesis of enantiomerically pure compounds is of particular importance in the pharmaceutical industry, as the biological activity of a chiral molecule is often dependent on its stereochemistry. nih.govmdpi.com The chiral derivatives of this compound, accessible through the catalytic methods described above, could serve as valuable building blocks for the synthesis of complex, biologically active molecules. Their structural motifs may be of interest in the design of new therapeutic agents.

In materials science, the unique structural features of this compound derivatives could be exploited in the development of new polymers or functional materials. For example, their incorporation into polymer backbones could influence properties such as thermal stability, crystallinity, and chirality.

Furthermore, the exploration of the biological activity of this compound and its derivatives could lead to applications in agrochemicals or as probes for studying biological processes. The interdisciplinary nature of modern chemical research suggests that the full potential of this compound is yet to be realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(benzyloxy)-2,2-dimethylpropanal, and what methodological considerations are critical for reproducibility?

- Synthesis via Reductive Amination : Reacting N-ethylaniline with benzaldehyde derivatives under reductive conditions (e.g., sodium cyanoborohydride) to form intermediates, followed by functionalization .

- Oxidative Methods : Oxidation of alcohol precursors (e.g., 3-(benzyloxy)-2,2-dimethylpropanol) using trichloroisocyanuric acid and catalytic TEMPO in dichloromethane (DCM) at 4°C. Key steps include TLC monitoring, Na₂CO₃ washing, and solvent evaporation with DMF to prevent aldehyde polymerization .

- Catalytic Allylation : Iridium-catalyzed carbonyl allylation from aldehyde precursors, requiring inert conditions and precise stoichiometry (e.g., 2g in ) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry and purity via and NMR signals (e.g., δ 9.82 ppm for aldehyde protons, δ 205.3 ppm for carbonyl carbons) .

- LC/MS-UV : Assess purity ≥95% by monitoring molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1) .

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .

Q. What are the typical reactivity patterns of the aldehyde and benzyloxy groups in this compound?

- Aldehyde Reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids. The 2,2-dimethyl group sterically hinders certain reactions, favoring selective transformations .

- Benzyloxy Group Stability : Susceptible to hydrogenolysis (e.g., Pd/C, H₂) or acid-catalyzed cleavage, enabling deprotection strategies in multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Temperature Control : Maintain sub-5°C conditions during oxidation to minimize side reactions (e.g., over-oxidation or polymerization) .

- Catalyst Screening : Test iridium complexes (e.g., [Ir(cod)Cl]₂) with chiral ligands to enhance enantioselectivity in allylation reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize aldehyde intermediates and prevent aggregation .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Contradictory NMR Peaks : Compare experimental data with computed chemical shifts (e.g., DFT calculations) to identify regioisomeric impurities .

- Low Yields in Reductive Amination : Adjust stoichiometry of reducing agents (e.g., NaBH₃CN) or switch to milder conditions (e.g., catalytic hydrogenation) .

Q. How does the stereochemistry of intermediates influence the final product’s biological or catalytic activity?

- Chiral Aldehyde Synthesis : Enantioselective oxidation using TEMPO/NaBrO₃ yields (R)- or (S)-configured aldehydes, critical for asymmetric catalysis or bioactive molecule synthesis .

- Docking Studies : Perform molecular dynamics simulations (e.g., using AutoDock) to correlate stereochemistry with binding affinity in enzyme inhibition assays .

Q. What computational tools are effective for predicting the reactivity and stability of derivatives?

- In Silico Modeling : Use Molinspiration and OSIRIS Property Explorer to predict logP, solubility, and toxicity profiles .

- PASS Prediction : Identify potential biological activities (e.g., tubulin inhibition) via cheminformatics platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.